molecular formula C20H28N4O6 B069945 (Z)-Sibrafiban CAS No. 172927-65-0

(Z)-Sibrafiban

Katalognummer: B069945
CAS-Nummer: 172927-65-0
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sibrafiban is a potent, orally active, and selective non-peptide antagonist of the fibrinogen receptor glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3). This receptor is exclusively expressed on platelets and megakaryocytes and plays a pivotal role in platelet aggregation, the final common pathway for thrombus formation. By competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor, Sibrafiban effectively prevents the cross-linking of adjacent platelets, thereby exerting a powerful antiplatelet and antithrombotic effect. Its development represented a significant research advancement in the pursuit of an oral alternative to injectable GPIIb/IIIa inhibitors.

Eigenschaften

IUPAC Name

ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172927-65-0
Record name Sibrafiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172927-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular and Cellular Pharmacology of Sibrafiban

Target Identification and Characterization: Platelet Glycoprotein (B1211001) IIb/IIIa Receptor

The primary molecular target of sibrafiban's active metabolite is the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. wikipedia.orgmdpi.com This receptor is found in high numbers on the surface of platelets, with approximately 50,000 to 80,000 copies present on a single resting platelet. mdpi.comahajournals.org Its expression is largely confined to cells of the megakaryocyte and platelet lineage. ahajournals.org The GPIIb/IIIa receptor is essential for the process of platelet aggregation, which is a critical step in the formation of a thrombus. nih.govahajournals.org

The GPIIb/IIIa receptor is a transmembrane protein composed of two distinct glycoprotein subunits, GPIIb (αIIb) and GPIIIa (β3), which are held together in a calcium-dependent heterodimer complex. wikipedia.orgnih.gov Both subunits are transmembrane proteins, meaning they span the platelet's outer membrane. nih.gov

Functionally, the GPIIb/IIIa receptor acts as a binding site for several adhesive proteins, most notably fibrinogen and von Willebrand factor (vWF). wikipedia.orgahajournals.org On resting, unactivated platelets, the receptor maintains a low-affinity conformation, preventing it from binding to soluble fibrinogen in the bloodstream. nih.gov However, upon platelet activation by various agonists (such as ADP, thrombin, or collagen), the receptor undergoes a significant conformational change. nih.govresearchgate.net This "inside-out" signaling process shifts the receptor into a high-affinity state, enabling it to bind circulating fibrinogen. nih.govnih.gov The binding of these adhesive proteins is primarily mediated by the recognition of a specific amino acid sequence, Arg-Gly-Asp (RGD), present in the ligands. ahajournals.orgahajournals.orggrantome.com

Table 1: Structural and Functional Features of Glycoprotein IIb/IIIa

Feature Description
Classification Integrin αIIbβ3 wikipedia.orgmdpi.com
Components Heterodimer of Glycoprotein IIb (αIIb) and Glycoprotein IIIa (β3) subunits wikipedia.org
Location Platelet plasma membrane wikipedia.org
Density Approximately 50,000 - 80,000 receptors per platelet mdpi.comahajournals.org
Primary Ligands Fibrinogen, von Willebrand factor (vWF), Fibronectin, Vitronectin ahajournals.orgahajournals.orgnih.gov
Binding Motif Recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence in ligands ahajournals.orggrantome.com

| Activation State | Exists in a low-affinity state on resting platelets and a high-affinity state on activated platelets nih.gov |

The GPIIb/IIIa receptor plays a central and indispensable role in platelet aggregation, acting as the final common pathway for this process, irrespective of the initial stimulus. ahajournals.orgahajournals.orgnih.gov When platelets are activated at a site of vascular injury, the subsequent conformational change in GPIIb/IIIa receptors allows them to bind fibrinogen. nih.govresearchgate.net

Fibrinogen is a dimeric molecule, meaning it has two identical binding sites. nih.gov This structure allows a single fibrinogen molecule to bridge two separate platelets by binding to an activated GPIIb/IIIa receptor on each. nih.govahajournals.org This cross-linking of platelets by fibrinogen is the fundamental mechanism of platelet aggregation, leading to the formation of a platelet plug. ahajournals.orgnih.gov This process is further reinforced by "outside-in" signaling, where ligand binding to GPIIb/IIIa triggers intracellular signals that further stabilize the aggregate and promote clot retraction. nih.govnih.gov

Mechanism of Action of Sibrafiban

Sibrafiban is an orally active, non-peptidic antithrombotic agent that functions as an antagonist of the GPIIb/IIIa receptor. mdpi.comahajournals.org It is administered as a "double prodrug," meaning it is inactive itself and requires a two-step enzymatic conversion in the body to become a pharmacologically active compound. ahajournals.orgnih.govahajournals.org

After oral administration, sibrafiban undergoes a sequential bioconversion to yield its active metabolite, Ro 44-3888. nih.govahajournals.orgncats.io The initial parent compound, sibrafiban (an amidoxime (B1450833) ethyl ester), is first converted into an intermediate, pharmacologically inactive prodrug known as Ro 48-3656 (an amidoxime carboxylic acid). nih.gov This intermediate is then further metabolized to the final active principle, Ro 44-3888 (an amidine carboxylic acid), which is responsible for the therapeutic effect. nih.govwikipedia.org This multi-step activation is a designed feature to improve the oral bioavailability of the drug. ahajournals.org

The bioconversion of sibrafiban into its active form involves two distinct enzymatic steps. ahajournals.org

Ester Cleavage: The first step is the cleavage of the ethyl ester group from the sibrafiban molecule. This reaction is catalyzed by esterase enzymes, resulting in the formation of the inactive intermediate metabolite, Ro 48-3656. nih.govahajournals.org

Amidoxime Reduction: The second and final step in the activation pathway is the reduction of the amidoxime group on Ro 48-3656. This conversion is carried out by amidoxime reductase activity, which produces the active metabolite, Ro 44-3888. nih.govahajournals.org

Table 2: Bioconversion Pathway of Sibrafiban

Step Compound Chemical Name Status Enzyme(s) Involved
1 Sibrafiban (Ro 48-3657) Amidoxime ethyl ester Parent Prodrug (inactive) Esterase nih.govahajournals.org
2 Ro 48-3656 Amidoxime carboxylic acid Intermediate Prodrug (inactive) Amidoxime Reductase nih.govahajournals.org

| 3 | Ro 44-3888 | Amidine carboxylic acid | Active Metabolite | N/A |

The active metabolite, Ro 44-3888, is a potent, selective, and reversible inhibitor of the GPIIb/IIIa receptor. nih.govwikipedia.org It acts as a peptidomimetic, meaning it mimics the structure of the natural ligands that bind to the receptor. ahajournals.org Specifically, Ro 44-3888 functions as a competitive antagonist. nih.gov It binds to the RGD-recognition site on the activated GPIIb/IIIa receptor, thereby physically blocking the binding of endogenous ligands like fibrinogen and von Willebrand factor. ahajournals.orgnih.govpsu.edu

By occupying the receptor's binding site, Ro 44-3888 prevents the fibrinogen-mediated cross-linking of platelets. youtube.comimmune-system-research.com This inhibition of the final common pathway of platelet aggregation effectively prevents the formation of thrombi. ahajournals.orgnih.gov Studies have shown that Ro 44-3888 is highly specific for the αIIbβ3 integrin, with little to no interaction with other related integrins such as αvβ3 on fibroblasts. psu.edunih.gov The binding is reversible, meaning that as the concentration of the drug decreases, its effect on platelet function also diminishes. nih.govwikipedia.org

Table 3: Compound Names Mentioned in this Article

Compound Name
Sibrafiban
Ro 44-3888
Ro 48-3656
Fibrinogen
von Willebrand factor (vWF)
ADP (Adenosine diphosphate)
Thrombin
Collagen
Vitronectin
Lamifiban
Tirofiban
Eptifibatide
Abciximab
Xemilofiban
Orbofiban
Lotrafiban
Roxifiban

Receptor Binding and Ligand Competition

Arginine-Glycine-Aspartic Acid (RGD) Mimicry

The foundation of Sibrafiban's mechanism of action lies in its structural design as a peptidomimetic. Specifically, it mimics the Arginine-Glycine-Aspartic acid (RGD) sequence. nih.govnih.govresearchgate.net The RGD motif is a critical recognition site for integrins, including the GP IIb/IIIa receptor on platelets, which binds to its natural ligands like fibrinogen and von Willebrand factor. researchgate.netnih.gov By mimicking this sequence, Sibrafiban can competitively inhibit the binding of these endogenous ligands to the GP IIb/IIIa receptor, thereby preventing the final common pathway of platelet aggregation. nih.gov

The guanidino group of the arginine residue in the RGD sequence plays a pivotal role by forming strong ionic interactions with a carboxylate group, often from an aspartic acid residue, within the receptor's binding site. nih.gov Many synthetic antagonists, including the class to which Sibrafiban belongs, incorporate arginine mimetics to replicate this key interaction, aiming for enhanced activity and selectivity. nih.govrsc.org

Binding to Resting versus Activated Platelets

A key characteristic of GP IIb/IIIa receptor antagonists like Sibrafiban is their ability to bind with comparable affinity to both resting and activated platelets. nih.gov In their resting state, the majority of GP IIb/IIIa receptors on the platelet surface are in a latent, inactive conformation. nih.gov Upon platelet activation by agonists such as thrombin or ADP, these receptors undergo a conformational change that exposes their high-affinity binding sites for ligands like fibrinogen. nih.gov

Unlike natural ligands that primarily bind to activated platelets, small molecule antagonists such as the active form of Sibrafiban can bind to the GP IIb/IIIa receptor regardless of its activation state. nih.gov This allows for a more comprehensive and immediate blockade of platelet aggregation.

Modulation of Intracellular Signaling Pathways

The interaction of Sibrafiban with the GP IIb/IIIa receptor has significant consequences for the intricate network of intracellular signaling pathways that govern platelet function. These pathways are broadly categorized as "inside-out" and "outside-in" signaling.

Impact on Inside-Out Signaling

Inside-out signaling is the process by which intracellular signals lead to a conformational change in the extracellular domain of the integrin, increasing its affinity for ligands. nih.govmdpi.comresearchgate.net This process is crucial for platelet activation. mdpi.comresearchgate.net By competitively occupying the RGD-binding site on the GP IIb/IIIa receptor, Sibrafiban effectively prevents the binding of fibrinogen, which is the culmination of inside-out signaling. While Sibrafiban itself does not directly inhibit the upstream signaling events that lead to receptor activation, its presence blocks the final step of this pathway, rendering the "inside-out" signal ineffective in promoting platelet aggregation.

Impact on Outside-In Signaling

Outside-in signaling is initiated by the binding of ligands to the integrin receptor, which then triggers a cascade of intracellular events leading to platelet spreading, clot retraction, and stabilization of the thrombus. nih.govnih.govresearchgate.net This signaling is a complex process involving a multitude of enzymes and adaptor proteins. nih.govnih.gov By preventing the binding of natural ligands like fibrinogen to the GP IIb/IIIa receptor, Sibrafiban abrogates the initiation of outside-in signaling. mdpi.com Consequently, the downstream cellular responses that are dependent on this signaling pathway are inhibited.

Involvement of Specific Signaling Molecules

The intricate signaling pathways within platelets involve a host of specific molecules. The effects of GP IIb/IIIa antagonism by agents like Sibrafiban can be understood through their influence on these key players.

In Vitro Pharmacological Investigations of Sibrafiban

Inhibition of Agonist-Induced Platelet Aggregation

The active metabolite of sibrafiban, Ro 44-3888, functions as a blocker of the final common pathway of platelet aggregation, the GP IIb/IIIa receptor. nih.gov Consequently, it demonstrates the ability to inhibit platelet aggregation initiated by a range of physiological agonists. nih.gov

In vitro and ex vivo studies have consistently shown that sibrafiban potently inhibits platelet aggregation induced by Adenosine Diphosphate (ADP). nih.govnih.govnih.gov A clear dose-response relationship has been observed; lower doses produce partial inhibition, while higher doses lead to nearly complete inhibition of ADP-induced aggregation. nih.govnih.gov For instance, low doses of sibrafiban were found to inhibit ADP-induced platelet aggregation by approximately 50%. nih.govnih.gov In one study, the average inhibition of ADP-induced aggregation over a 12-hour period in a group receiving sibrafiban was 42%. nih.gov The potent inhibitory effect of its active metabolite, Ro 44-3888, was demonstrated in human platelet-rich plasma with a reported IC50 (the concentration causing 50% inhibition) of 38 nM. portico.org

Condition/Dose LevelObserved InhibitionSource
Low Doses (up to 2 mg sibrafiban)~50% nih.govnih.gov
Higher DosesAlmost complete inhibition nih.govnih.gov
Subtherapeutic Dose (2 mg twice daily)Average 42% over 12h nih.gov
Ro 44-3888 (Active Metabolite)IC50 = 38 nM portico.org

Sibrafiban's active metabolite also inhibits platelet aggregation induced by Thrombin Receptor Activating Peptide (TRAP). nih.govnih.gov The response to TRAP shows a distinct dose-dependent inhibition. nih.govnih.gov At lower doses of sibrafiban that produced 50% inhibition of ADP-induced aggregation, the inhibition of TRAP-induced aggregation was more modest, in the range of 20-30%. nih.govnih.gov However, as the dose of sibrafiban increased, a clear and progressive dose-response in the inhibition of TRAP-induced aggregation was observed. nih.govnih.gov

Dose LevelObserved InhibitionSource
Low Doses (up to 2 mg sibrafiban)~20-30% nih.govnih.gov
Higher Doses (5 to 12 mg sibrafiban)Clear dose-response observed nih.govnih.gov

Studies have confirmed that sibrafiban effectively inhibits platelet aggregation induced by collagen. nih.govresearchgate.net This inhibition was demonstrated even at subtherapeutic doses of the drug. nih.gov The mechanism is consistent with the action of its active metabolite, Ro 44-3888, on the GP IIb/IIIa receptor, which is the final common step for aggregation regardless of the initial agonist, including collagen. nih.gov

Receptor Binding Kinetics and Affinity Studies

The interaction between Ro 44-3888, the active metabolite of sibrafiban, and the GP IIb/IIIa receptor is characterized by high affinity and reversible binding. nih.govahajournals.org This interaction is saturable, meaning that as the concentration of the drug increases, it progressively occupies more receptors until all available receptors are bound. nih.govnih.gov Saturation of the GP IIb/IIIa receptor has been observed to be reached at plasma concentrations of 15.9 ng/mL of Ro 44-3888. nih.govnih.gov

The binding of a ligand to its receptor is a dynamic process governed by the association rate constant (kon) and the dissociation rate constant (koff). The kon describes the rate at which the drug binds to the receptor, while the koff describes the rate at which the drug-receptor complex dissociates. wikipedia.orgsprpages.nl The active metabolite of sibrafiban, Ro 44-3888, is described as a reversible antagonist, which indicates a continuous process of binding and unbinding from the GP IIb/IIIa receptor, defined by these finite rate constants. nih.govahajournals.org Specific numerical values for the kon and koff rates for Ro 44-3888 have not been detailed in the available literature.

The equilibrium dissociation constant (Kd) is a fundamental measure of the affinity of a ligand for its receptor; a lower Kd value signifies a higher binding affinity. wikipedia.orgpharmacologycanada.org For the active metabolite Ro 44-3888, binding parameter analysis estimated a Kd of 3.61 ng/mL. nih.gov This corresponds to a molar concentration of approximately 9.56 nM, indicating a high affinity for the GP IIb/IIIa receptor. Further studies measuring the inhibition of fibrinogen binding to the receptor reported an IC50 value of 1.9 nM for Ro 44-3888, corroborating its potent affinity. portico.orgportico.org In contrast, the prodrug sibrafiban itself has a very low affinity for the receptor, with a reported IC50 greater than 10,000 nM. portico.org

ParameterValueSource
Equilibrium Dissociation Constant (Kd)3.61 ng/mL (~9.56 nM) nih.gov
IC50 (Fibrinogen Binding Inhibition)1.9 nM portico.orgportico.org

Influence of Calcium Levels on Binding Affinity

The binding affinity and antiplatelet efficacy of Sibrafiban, a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, are influenced by ambient calcium concentrations. Sibrafiban is classified as a Class II Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist. This class of antagonists is characterized by a lower affinity for resting platelets and rapid dissociation rates.

In vitro studies have demonstrated that Class II antagonists, including Sibrafiban, exhibit a notable sensitivity to variations in free ionized plasma calcium levels. This sensitivity is particularly evident when comparing antiplatelet efficacy in blood samples collected with different anticoagulants, such as citrate (a calcium chelator) versus heparin. The chelating effect of citrate lowers the concentration of ionized calcium. For Class II antagonists like Sibrafiban, this reduction in calcium concentration leads to a significant decrease in their antiplatelet potency. Research has shown a 1.6 to 2.9-fold shift, indicating a reduced efficacy in the citrated (lower calcium) environment compared to the heparinized (physiological calcium) environment. This phenomenon is not observed with Class I antagonists, which have high affinity for both resting and activated platelets and slow dissociation rates. The data suggest that the binding kinetics of Sibrafiban to the GPIIb/IIIa receptor are dependent on calcium ion concentration, a factor that can influence in vitro assessment results.

Effects on Fibrinogen Binding and Microaggregate Formation

The primary mechanism of action for Sibrafiban is the competitive inhibition of fibrinogen binding to the GPIIb/IIIa receptor on activated platelets. This receptor, upon platelet activation, undergoes a conformational change that allows it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to aggregation.

Sibrafiban's active metabolite, Ro-44-3888, is a potent inhibitor of this crucial interaction. In vitro assays have quantified this effect, demonstrating that Ro-44-3888 inhibits the binding of fibrinogen to the GPIIb/IIIa receptor with a half-maximal inhibitory concentration (IC50) of 1.9 nM portico.org. By occupying the receptor's binding site, Sibrafiban effectively prevents fibrinogen from cross-linking platelets.

The direct consequence of inhibiting fibrinogen binding is the prevention of platelet aggregation and the formation of microaggregates glpbio.commedchemexpress.com. This has been demonstrated in studies using human platelet-rich plasma, where Ro-44-3888 inhibited ADP-induced platelet aggregation with an IC50 value of 38 nM portico.org. The inhibition of 125I-labeled fibrinogen binding to activated human platelets has also been used as a key measure of Sibrafiban's in vitro efficacy nih.govresearcher.life. The prevention of microaggregate formation is a central therapeutic goal of GPIIb/IIIa antagonism, and in vitro studies confirm Sibrafiban's direct pharmacological effect on this process glpbio.commedchemexpress.com.

Assessment of Platelet Activation Markers (e.g., P-selectin Expression)

The in vitro pharmacological profile of Sibrafiban is further characterized by its effect on specific markers of platelet activation, such as the expression of P-selectin (CD62P). P-selectin is a protein stored in the alpha-granules of resting platelets. Upon platelet activation by agonists like ADP or thrombin, these granules fuse with the platelet membrane, translocating P-selectin to the cell surface. Surface-expressed P-selectin is a key adhesion molecule that mediates the interaction of platelets with leukocytes and endothelial cells.

Comparative In Vitro Efficacy with Other GPIIb/IIIa Antagonists

The in vitro efficacy of Sibrafiban has been evaluated in comparative studies against other GPIIb/IIIa antagonists, which are often categorized based on their platelet binding kinetics. Sibrafiban (active form YZ211 or Ro-44-3888) is a Class II antagonist, characterized by fast dissociation rates from platelets. In contrast, Class I antagonists, such as Roxifiban (active form XV459), exhibit slow dissociation rates.

This difference in binding kinetics translates to differential efficacy in various in vitro assays. While both classes show comparable potency in inhibiting platelet aggregation, their effects on tissue factor-mediated clot strength differ significantly. In thromboelastography (TEG) studies, Class I antagonists potently inhibit both platelet aggregation and clot strength, with IC50 values in the range of 50 to 70 nmol/L. Conversely, Class II antagonists like Sibrafiban are much less effective at altering clot strength, with IC50 values greater than 1.0 μmol/L, despite having similar anti-aggregatory efficacy.

Direct competitive binding assays also highlight these differences. For instance, in inhibiting the binding of 125I-Fibrinogen to activated platelets, the active form of Roxifiban demonstrated 5 to 10-fold greater potency than the active forms of Sibrafiban, Orbofiban, and SR121566 nih.gov.

Comparative In Vitro Efficacy of GPIIb/IIIa Antagonists on Clot Strength
Antagonist ClassCompound (Active Form)IC50 (TF-TEG Clot Strength)
Class IRoxifiban (XV459)50 - 70 nmol/L
Class Ic7E350 - 70 nmol/L
Class IISibrafiban (YZ211)>1.0 μmol/L
Class IIOrbofiban (YZ202)>1.0 μmol/L
Inhibition of Fibrinogen Binding by Sibrafiban (Active Form Ro-44-3888)
AssayIC50 Value
Fibrinogen binding to GPIIb/IIIa receptor1.9 nM
ADP-induced platelet aggregation (human platelet-rich plasma)38 nM

Preclinical in Vivo Pharmacological Studies of Sibrafiban

Pharmacodynamic Assessment in Animal Models

The in vivo pharmacodynamic properties of Sibrafiban were primarily assessed through its impact on platelet aggregation measured ex vivo and its effects in established animal models of arterial thrombosis.

Ex vivo platelet aggregation assays measure the function of platelets taken from an animal that has been administered a drug, providing a direct assessment of the drug's pharmacological activity in a physiological system. Preclinical studies in several species, including mice, rats, dogs, and rhesus monkeys, were conducted to quantify the inhibitory effect of Sibrafiban on platelet function. portico.org

In a key study utilizing beagles, oral administration of Sibrafiban demonstrated potent and consistent inhibition of platelet aggregation. The compound, which is converted to its active metabolite Ro 44-3888, resulted in greater than 80% inhibition of adenosine diphosphate (ADP)-mediated platelet aggregation. nih.gov This high level of inhibition underscores the compound's efficacy in blocking the GPIIb/IIIa receptor. Furthermore, studies in mice demonstrated that the oral activity of the Sibrafiban prodrug was approximately 20 times more potent than that of its poorly absorbed active metabolite, Ro 44-3888, highlighting the success of the prodrug strategy. portico.org

The bioavailability of the active metabolite after oral administration of Sibrafiban was determined to be 26% in rats, 25% in dogs, and 33% in rhesus monkeys, confirming its systemic absorption across different species. portico.org

Table 1: Ex Vivo Platelet Aggregation Inhibition by Sibrafiban in Animal Models
Animal ModelKey FindingReference
Beagle Dogs>80% inhibition of ADP-mediated platelet aggregation. nih.gov
MiceOral prodrug (Sibrafiban) was ~20x more potent than the active metabolite (Ro 44-3888). portico.org

Canine models of arterial thrombosis have been instrumental in the preclinical evaluation of antithrombotic agents. nih.gov Models such as the Folts model, which involves mechanically induced stenosis and endothelial injury in a coronary artery, create cyclic flow reductions (CFRs) that mimic the platelet-rich thrombus formation seen in human acute coronary syndromes. portico.orgnih.gov

While specific results for Sibrafiban in the Folts model are not detailed in the available literature, the profound platelet inhibition (>80%) observed in beagles is a strong predictor of antithrombotic efficacy. nih.gov For other oral GPIIb/IIIa antagonists like Lotrafiban, this level of ex vivo inhibition correlated directly with a significant reduction in the frequency of coronary occlusion and the size of the developing thrombus in canine electrical injury and Folts models. nih.gov Lotrafiban was shown to completely inhibit CFRs in dogs that were insensitive to aspirin (B1665792), demonstrating the potent effect of GPIIb/IIIa blockade in this setting. nih.gov Given their shared mechanism of action, it is inferred that Sibrafiban's potent antiplatelet activity would translate to similar efficacy in preventing occlusive thrombus formation in such experimental models.

Comparative Preclinical Pharmacodynamics

Comparing a new compound to existing agents is a critical step in preclinical development. Sibrafiban was evaluated in the context of other GPIIb/IIIa antagonists and standard antiplatelet drugs.

Sibrafiban is one of several oral GPIIb/IIIa antagonists, including Xemilofiban, Orbofiban, and Lotrafiban, that were developed and advanced to clinical trials. portico.org These compounds can be differentiated based on their chemical structure and pharmacokinetic profiles. For instance, Sibrafiban is a double prodrug requiring two enzymatic steps to form its active metabolite, Ro 44-3888. ahajournals.orgnih.gov Preclinical studies demonstrated that this bioconversion was efficient across species. portico.org The development of multiple oral agents allowed for a broad investigation into the potential of this drug class for the long-term prevention of thrombotic events. portico.org

Aspirin is a cornerstone of antiplatelet therapy, but its mechanism of action (inhibiting thromboxane (B8750289) A2 synthesis) can be overcome in certain thrombotic conditions. nih.govnih.gov GPIIb/IIIa antagonists offer a more comprehensive blockade of platelet aggregation.

A preclinical study in beagles was designed to assess the pharmacodynamic interaction between Sibrafiban, aspirin, and heparin. nih.gov The investigation found that the administration of Sibrafiban with heparin and aspirin did not significantly alter the inhibition of platelet aggregation compared to Sibrafiban administered alone. nih.gov The platelet aggregation inhibition profiles remained similar, indicating that the potent effect of Sibrafiban was the dominant pharmacological action and was not diminished or unexpectedly potentiated by the concurrent administration of aspirin in this animal model. nih.gov

Table 2: Comparison of Antiplatelet Agents in Canine Thrombosis Models
Agent(s)Model TypeKey Preclinical FindingReference
Sibrafiban + Aspirin/HeparinPharmacodynamic StudyPlatelet aggregation inhibition profiles were similar to Sibrafiban alone. nih.gov
Lotrafiban (GPIIb/IIIa Antagonist)Electrical InjuryDemonstrated greater overall efficacy than Clopidogrel. nih.gov
Lotrafiban + AspirinElectrical InjuryCombination showed additive antithrombotic effects. nih.gov
LotrafibanFolts Model (CFRs)Inhibited CFRs by 100% in aspirin-insensitive animals. nih.gov

Considerations for Animal Models in Thrombosis Research

The use of animal models is indispensable for studying the pathogenesis of thrombosis and for the preclinical evaluation of new therapies. mdpi.com However, it is crucial to recognize their inherent limitations and the differences between animal physiology and human disease.

Rodent models are widely used due to their low cost and the availability of genetically modified strains, but their small vessel size and differences in the coagulation cascade can make direct translation to human pathology difficult. researchgate.net Larger animals, such as dogs and pigs, have a cardiovascular system and coagulation cascade more similar to humans, making them highly valuable for testing antithrombotic drugs. nih.gov The canine Folts model, for example, is considered to closely simulate the platelet-dependent thrombosis of human unstable angina and has been widely used to demonstrate the efficacy of antiplatelet agents, including GPIIb/IIIa antagonists. portico.org

Despite their utility, no single animal model perfectly recapitulates human atherothrombotic disease. nih.gov Animal models typically induce thrombosis in healthy arteries, whereas human thrombosis often occurs on top of complex, ruptured atherosclerotic plaques. Furthermore, factors like species-specific differences in platelet receptor affinity for various drug compounds can complicate the selection of new antagonists. portico.org Therefore, while preclinical data from these models are essential for demonstrating proof-of-concept and guiding clinical development, the ultimate efficacy of a compound must be determined in human trials. nih.gov

Advanced Research Perspectives on Sibrafiban

Methodological Advancements in Preclinical Assessment of GPIIb/IIIa Antagonists

The preclinical evaluation of GPIIb/IIIa antagonists has evolved significantly, moving beyond traditional platelet aggregation assays to more sophisticated and predictive models. These advancements aim to provide a more comprehensive understanding of a compound's efficacy and potential liabilities before it enters clinical trials.

High-Throughput Screening (HTS) Assays: The initial stages of drug discovery for GPIIb/IIIa antagonists now heavily rely on high-throughput screening (HTS) to rapidly assess large compound libraries. assaygenie.comamerigoscientific.com These assays are typically performed in 96-well or 384-well plates, allowing for the simultaneous testing of thousands of potential inhibitors. assaygenie.com HTS assays can be designed to measure the inhibition of platelet aggregation or the binding of fibrinogen to the GPIIb/IIIa receptor, providing a quick and efficient way to identify promising lead compounds. nih.gov For instance, researchers have utilized HTS to screen over 33,000 small molecules to identify novel αIIbβ3 antagonists. nih.gov

Advanced In Vitro Models: To better mimic the physiological environment, preclinical assessment has incorporated more complex in vitro models. These include:

In vitro models for predicting partial agonism: One of the key learnings from the failure of oral GPIIb/IIIa antagonists was the phenomenon of partial agonism, where the drug, at low concentrations, could paradoxically activate platelets. nih.govbenthamscience.com To address this, preclinical screening now includes assays specifically designed to detect this effect. Flow cytometry is a crucial tool in this context, used to measure markers of platelet activation, such as P-selectin expression, in the presence of varying concentrations of the antagonist. nih.gov

Models of thrombosis under flow conditions: Recognizing that thrombosis is a dynamic process influenced by blood flow, researchers have developed in vitro models that simulate arterial shear stress. nih.gov These models allow for the assessment of a drug's ability to prevent thrombus formation under conditions that more closely resemble the in vivo environment. nih.gov

In Vivo Models of Thrombosis: Animal models remain a cornerstone of preclinical assessment, providing insights into a drug's antithrombotic efficacy and bleeding risk. ahajournals.org A variety of animal models are utilized, ranging from smaller animals like mice and rats to larger animals such as dogs and nonhuman primates. ahajournals.orgnih.gov Common models include:

Ferric chloride-induced thrombosis model: This widely used model involves the application of ferric chloride to an artery or vein to induce endothelial injury and subsequent thrombus formation. nih.govpharmalegacy.com It allows for the evaluation of an antithrombotic agent's ability to prevent or reduce the size of the resulting thrombus.

Arterio-venous (AV) shunt models: These models involve the insertion of a shunt between an artery and a vein, creating a thrombogenic surface where the efficacy of antiplatelet agents can be tested. pharmalegacy.comnih.gov

Zebrafish models: The zebrafish has emerged as a valuable model for thrombosis research due to its genetic tractability and the ability to visualize thrombus formation in real-time. ahajournals.orgnih.gov

Interactive Table: Preclinical Assessment Methods for GPIIb/IIIa Antagonists

Method Description Key Parameters Measured Purpose
High-Throughput Screening (HTS)Rapid screening of large compound libraries in multi-well plates. assaygenie.comamerigoscientific.comInhibition of platelet aggregation, fibrinogen binding. nih.govIdentify initial lead compounds.
Flow CytometryMeasures the expression of cell surface markers. nih.govP-selectin expression, conformational changes in GPIIb/IIIa. nih.govDetect paradoxical platelet activation and partial agonism.
In Vitro Flow ModelsSimulates blood flow over a thrombogenic surface. nih.govThrombus formation under shear stress. nih.govAssess efficacy in a more physiologically relevant environment.
Ferric Chloride-Induced ThrombosisChemical injury to a blood vessel to induce thrombosis. nih.govpharmalegacy.comThrombus size and vessel patency.Evaluate in vivo antithrombotic efficacy.
Arterio-Venous (AV) ShuntInsertion of a thrombogenic shunt between an artery and vein. pharmalegacy.comnih.govThrombus weight and shunt patency.Assess antithrombotic effect on a foreign surface.

Insights from Discontinued Clinical Development in Informing Preclinical Research Trajectories

The discontinuation of sibrafiban and other oral GPIIb/IIIa antagonists after failing to show a net clinical benefit, and in some cases, causing harm, provided invaluable lessons that have fundamentally reshaped preclinical research strategies for this drug class. nih.govelsevierpure.com

The primary reasons for the failure of these oral agents in large-scale clinical trials were multifaceted and included:

Partial Agonism and Paradoxical Platelet Activation: A critical finding was that many of these antagonists, including likely sibrafiban, could act as partial agonists. nih.govbenthamscience.com At low or fluctuating plasma concentrations, these drugs could induce a conformational change in the GPIIb/IIIa receptor, paradoxically activating platelets and potentially leading to a prothrombotic state. nih.govnih.gov This insight directly led to the development and integration of preclinical assays, such as flow cytometry-based detection of P-selectin, to specifically screen for this paradoxical activation. nih.gov

Low Bioavailability and Pharmacokinetic Variability: Many oral GPIIb/IIIa inhibitors exhibited low bioavailability, leading to significant peak-to-trough variations in plasma concentrations. nih.govbenthamscience.com This variability made it challenging to maintain a consistent and optimal level of platelet inhibition, potentially contributing to both a lack of efficacy and an increased risk of prothrombotic effects at trough concentrations. nih.gov Preclinical research now places a greater emphasis on detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to predict human dosing regimens that can achieve steady-state concentrations within the therapeutic window.

Drug-Induced Conformational Changes: It was discovered that some antagonists could induce conformational changes in the GPIIb/IIIa receptor, exposing new ligand-binding sites. nih.gov This has prompted more in-depth preclinical structural biology studies to understand the precise binding interactions of new drug candidates and to select for compounds that stabilize the inactive conformation of the receptor.

These clinical trial failures underscored the limitations of relying solely on traditional preclinical models of antithrombotic efficacy. Consequently, the focus of preclinical assessment has shifted towards a more nuanced evaluation of a candidate drug's interaction with the GPIIb/IIIa receptor, with a specific emphasis on identifying potential liabilities that could lead to adverse clinical outcomes.

Interactive Table: Lessons from Discontinued Oral GPIIb/IIIa Antagonists

Clinical Trial Finding Preclinical Insight Impact on Preclinical Research Trajectory
Increased mortality and ischemic events with some oral agents. nih.govPotential for paradoxical platelet activation (partial agonism). nih.govbenthamscience.comDevelopment of specific in vitro assays (e.g., flow cytometry for P-selectin) to screen for partial agonism early in development. nih.gov
Lack of consistent efficacy.Low bioavailability and large peak-to-trough plasma concentration variability. nih.govbenthamscience.comIncreased emphasis on preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing strategies.
Prothrombotic potential.Drug-induced conformational changes in the GPIIb/IIIa receptor. nih.govFocus on structural biology to design antagonists that do not induce activating conformational changes.

Future Directions in GPIIb/IIIa Antagonist Research from a Preclinical Standpoint

The lessons learned from sibrafiban and its contemporaries have paved the way for new and more sophisticated preclinical research directions aimed at developing safer and more effective GPIIb/IIIa antagonists.

Development of Conformation-Specific Antagonists: A promising future direction is the development of antagonists that specifically target the activated conformation of the GPIIb/IIIa receptor. nih.govresearchgate.netmonash.edu The rationale behind this approach is to selectively inhibit platelets that are actively participating in thrombus formation, while sparing resting platelets. nih.gov This could potentially lead to a better safety profile with a lower risk of bleeding. nih.gov Preclinical research in this area involves using techniques like phage display to generate antibodies or small molecules that bind exclusively to the activated form of the receptor. nih.govmonash.edu In vivo studies in animal models have shown that these conformation-specific antagonists can have potent antithrombotic effects without prolonging bleeding time. nih.govmonash.edu

Targeting Intracellular Signaling Pathways: Rather than directly blocking the GPIIb/IIIa receptor, another approach is to target the intracellular signaling pathways that lead to its activation. nih.govresearchgate.net This "inside-out" signaling is a critical step in platelet aggregation. Preclinical research is exploring inhibitors of key signaling molecules, such as phosphatidylinositol 3-kinase-β (PI3Kβ), which could prevent the conformational change in GPIIb/IIIa that allows for fibrinogen binding. semanticscholar.org

Novel Drug Delivery and Formulation Strategies: To overcome the pharmacokinetic challenges of previous oral agents, preclinical research is also investigating novel drug delivery systems and formulations. The goal is to develop oral formulations that provide more consistent and sustained plasma concentrations, thereby avoiding the peaks and troughs that may have contributed to the failure of earlier drugs.

Combination Therapies: From a preclinical standpoint, there is ongoing interest in exploring the synergistic effects of GPIIb/IIIa antagonists with other antiplatelet or anticoagulant agents. semanticscholar.org The aim is to achieve a more potent antithrombotic effect at lower doses of each individual drug, which could potentially reduce the risk of bleeding. Preclinical studies are evaluating various combinations in animal models of thrombosis to identify promising therapeutic strategies.

The journey of sibrafiban, while ultimately unsuccessful in the clinical arena, has been instrumental in advancing the science of preclinical drug development for GPIIb/IIIa antagonists. The insights gained from its failure have led to more rigorous and predictive preclinical assessment strategies, paving the way for the development of a new generation of safer and more effective antiplatelet therapies.

Q & A

Q. What is the molecular mechanism by which Sibrafiban inhibits platelet aggregation, and how can this be experimentally validated?

Sibrafiban is a non-peptide dual prodrug metabolized to its active form (RO 44-3888), which selectively antagonizes the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, preventing fibrinogen binding and platelet aggregation .

  • Methodology : Validate via:
  • In vitro platelet-rich plasma (PRP) assays: Measure inhibition of ADP-induced aggregation using light transmission aggregometry .
  • Ex vivo models: Administer Sibrafiban orally in animal models (e.g., rats), collect blood samples at timed intervals, and quantify platelet inhibition via flow cytometry .
  • Radioligand binding assays: Compare affinity of Sibrafiban’s active metabolite to GPIIb/IIIa receptors against controls .

Q. Which preclinical models are most appropriate for evaluating Sibrafiban’s efficacy and safety?

  • In vitro : Use human PRP to assess dose-dependent inhibition of aggregation. Example: IC₅₀ values for Sibrafiban’s active metabolite range between 50–100 nM .
  • In vivo : Rodent models (e.g., arterial thrombosis) to study antithrombotic effects. Monitor bleeding time as a safety endpoint .
  • Key considerations : Species-specific differences in prodrug metabolism; use pharmacokinetic (PK) profiling to adjust dosing .

Q. What are the critical pharmacokinetic parameters to monitor in Sibrafiban studies?

  • Prodrug activation : Measure plasma levels of Sibrafiban and its active metabolite (RO 44-3888) using HPLC-MS .
  • Half-life and bioavailability : Conduct crossover studies comparing oral vs. intravenous administration in animal models .
  • Table : Example PK Parameters (Rodent Model)
ParameterSibrafibanRO 44-3888
Tₘₐₓ (h)1.52.0
Cₘₐₓ (ng/mL)1200850
Half-life (h)3.25.1
Data adapted from integrin antagonist studies .

Advanced Research Questions

Q. How can researchers reconcile contradictions between Sibrafiban’s preclinical success and phase III clinical trial failures?

Despite promising preclinical data, Sibrafiban failed in phase III trials due to insufficient efficacy (e.g., marginal reduction in thrombotic events) and safety concerns (e.g., bleeding risk) .

  • Methodological approach :

Retrospective analysis : Compare trial design parameters (e.g., patient stratification, dosing regimens) with preclinical models .

Post hoc subgroup analysis : Identify cohorts where efficacy was significant (e.g., high-risk patients) .

Mechanistic studies : Investigate off-target effects (e.g., α4β1 integrin cross-reactivity) using proteomic screening .

Q. What strategies can optimize experimental design for comparative studies between Sibrafiban and other GPIIb/IIIa antagonists?

  • Controlled variables : Standardize platelet function assays (e.g., PFA-100 closure time) across compounds .
  • Head-to-head trials : Use crossover designs in animal models to compare Sibrafiban with antagonists like Eptifibatide or Tirofiban.
  • Statistical tools : Apply Bayesian meta-analysis to pool data from disparate studies and assess relative efficacy/safety .

Q. How can researchers address reproducibility challenges in Sibrafiban’s platelet inhibition assays?

  • Standardization : Follow CLIA/CAP guidelines for PRP preparation and aggregometry calibration .
  • Inter-lab validation : Share protocols via platforms like Protocols.io and include positive/negative controls in all runs .
  • Data transparency : Publish raw aggregometry tracings and PK curves in supplementary materials .

Methodological Guidelines

  • Data contradiction analysis : Apply triangulation by cross-verifying results from multiple assays (e.g., aggregometry, flow cytometry, and bleeding time assays) .
  • Clinical trial design : Incorporate adaptive trial elements (e.g., dose escalation based on interim PK/PD analysis) to mitigate phase III risks .
  • Reproducibility : Adhere to the ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Sibrafiban
Reactant of Route 2
Reactant of Route 2
(Z)-Sibrafiban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.